molecular formula C14H18Cl2N2O B8504075 1-(2,3-Dichlorophenyl)-4-[2-(oxiran-2-yl)ethyl]piperazine

1-(2,3-Dichlorophenyl)-4-[2-(oxiran-2-yl)ethyl]piperazine

Cat. No. B8504075
M. Wt: 301.2 g/mol
InChI Key: IQNYAHZIEDTZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748608B2

Procedure details

2.31 g (10.0 mmol) 1-(2,3-dichlorophenyl)piperazine was added to a suspension of 2.27 g (15.0 mmol) 24, 4.15 g (30.0 mmol) potassium carbonate in 150 mL acetone and the reaction mixture was refluxed for 24 h. The reaction mixture was filtered and the volatiles were removed in vacuo to give an oil (2.86 g, 95%), which was used without further purification. 1H NMR (CDCl3): δ 1.72 (m, 1H), 1.83 (m, 1H), 2.53 (dd, J 5.0, 2.7, 1H), 2.61 (ddd, J 8.3, 6.5, 3.0, 2H), 2.66 (s, 4H), 2.79 (dd, J 4.9, 4.0, 1H), 3.01 (m, 1H), 3.07 (s, 4H), 6.96 (dd, J 6.5, 3.1, 1H), 7.11-7.19 (m, 2H). 13C NMR (CDCl3): δ 30.2, 47.1, 51.0, 51.4, 53.3, 55.0, 118.6, 124.6, 127.5, 134.0, 151.3.
Quantity
2.31 g
Type
reactant
Reaction Step One
[Compound]
Name
24
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[C:15](=[O:18])([O-])[O-].[K+].[K+].[CH3:21][C:22]([CH3:24])=O>>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:21][CH2:22][CH:24]2[CH2:15][O:18]2)[CH2:11][CH2:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)N1CCNCC1
Name
24
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)N1CCN(CC1)CCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.